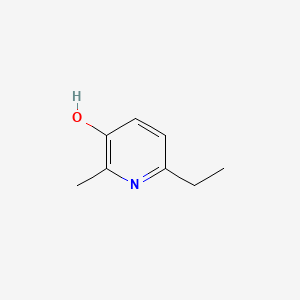

6-ethyl-2-methylpyridin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethyl-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)6(2)9-7/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMHERRLMJDWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195233 | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42451-07-0 | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042451070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-ETHYL-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W522N65A4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Ethyl 2 Methylpyridin 3 Ol and Its Analogs

Classical and Contemporary Synthetic Approaches

The construction of the 6-ethyl-2-methylpyridin-3-ol scaffold can be approached in several ways, primarily focusing on the formation of the substituted pyridine (B92270) ring.

One fundamental approach to synthesizing substituted pyridin-3-ols involves the direct functionalization of a pre-existing pyridine ring. This can include alkylation to introduce the ethyl and methyl groups and subsequent hydroxylation to install the hydroxyl group at the 3-position. While direct C-H hydroxylation of pyridines at the C3 position is challenging due to the electronic properties of the heterocycle, recent advancements have been made. acs.orgnih.gov

A notable method involves the photochemical valence isomerization of pyridine N-oxides, which provides an efficient, metal-free route to C3-hydroxylated pyridines. acs.orgnih.gov This strategy is praised for its operational simplicity and compatibility with a diverse range of functional groups. acs.orgnih.gov The starting pyridine N-oxides are readily accessible, and the resulting 3-hydroxypyridines can be further derivatized. acs.orgnih.gov

Alkylation of pyridine rings can be achieved through various methods, including reactions with organometallic reagents or through Friedel-Crafts type reactions. For instance, the introduction of alkyl groups onto the pyridine nucleus can be performed using Grignard reagents in the presence of a suitable catalyst. organic-chemistry.org

General steps for this approach might include:

N-Oxidation: Conversion of the starting pyridine to its N-oxide derivative.

Alkylation: Introduction of the methyl and ethyl groups at the appropriate positions.

Photochemical Rearrangement: Isomerization to the 3-hydroxypyridine (B118123) derivative. acs.orgnih.gov

A widely employed and effective strategy for synthesizing this compound involves the ring transformation of furan (B31954) derivatives. This approach typically involves the reaction of a furan compound with an ammonia (B1221849) source, leading to the expansion of the five-membered furan ring into a six-membered pyridine ring. google.comgoogle.comresearchgate.net

A key intermediate in the synthesis of this compound is 2-propionyl-5-methylfuran. This intermediate is commonly prepared through the acylation of 2-methylfuran (B129897) with propionic anhydride (B1165640). google.comgoogle.com The reaction is typically catalyzed by a solid acid, such as a sulfated zirconia (SO₄²⁻/ZrO₂), sulfated ferric oxide (SO₄²⁻/Fe₂O₃), or sulfated titania (SO₄²⁻/TiO₂). google.com The use of a solid acid catalyst is advantageous as it can often be recovered and reused, and it can lead to good yields of the desired product. google.com

A specific procedure involves stirring and heating propionic anhydride with a solid acid, followed by the slow, dropwise addition of 2-methylfuran. After the reaction is complete, the mixture is cooled, the solid acid is filtered off, and the filtrate is neutralized. The organic layer containing 2-propionyl-5-methylfuran is then separated and purified by vacuum distillation. google.com

| Reactants | Catalyst | Key Steps | Product |

| 2-Methylfuran, Propionic Anhydride | Solid Acid (e.g., SO₄²⁻/ZrO₂) | 1. Heat propionic anhydride with catalyst. 2. Add 2-methylfuran dropwise. 3. Cool and filter. 4. Neutralize and separate organic layer. 5. Purify by vacuum distillation. | 2-Propionyl-5-methylfuran |

The subsequent and crucial step is the ring expansion of 2-propionyl-5-methylfuran to form this compound. This is achieved through a reaction with an ammonia source, a process known as ammonolysis. google.comgoogle.com The reaction is typically carried out in an autoclave under elevated temperature and pressure. google.comgoogle.com

In a detailed method, 2-propionyl-5-methylfuran is mixed with aqueous ammonia, ammonium (B1175870) chloride, and a phase-transfer catalyst resin (like a triethylbenzylammonium resin) in a sealed autoclave. google.com The mixture is then heated to around 170°C at a pressure of 3.0 MPa for several hours. google.com After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate through a series of steps including cooling, addition of hydrazine (B178648) hydrate, solvent removal under reduced pressure, and recrystallization from a suitable solvent like isopropanol (B130326). google.com A final decolorization step using activated carbon in an ethanol-water solution can be employed to obtain a purer product. google.com This method has been reported to achieve a yield of 74%. google.com

Another documented procedure involves heating 5-methyl-2-propionylfuran with a 25% aqueous ammonia solution in the presence of toluenesulfonic acid in an autoclave at 180-200°C and a pressure of 35-40 kgf/cm² for 100-120 minutes. google.com

| Starting Material | Reagents | Conditions | Product | Reported Yield |

| 2-Propionyl-5-methylfuran | Aqueous ammonia, Ammonium chloride, Triethylbenzylammonium resin | 170°C, 3.0 MPa, 10 hours in autoclave | This compound | 74% google.com |

| 5-Methyl-2-propionylfuran | 25% Aqueous ammonia, Toluenesulfonic acid | 180-200°C, 35-40 kgf/cm², 100-120 minutes in autoclave | This compound | 74.5% google.com |

An alternative synthetic strategy involves the photooxygenation of furfurylamine (B118560) derivatives to yield 3-hydroxypyridines. researchgate.netjst.go.jp This method proceeds by the low-temperature photooxygenation of a furfurylamine, followed by treatment with a reducing agent like triphenylphosphine, to afford the corresponding 3-hydroxypyridine in high yields. researchgate.net The reaction mechanism is proposed to involve the oxidation of the furfurylamine with ring opening to form an amino-oxopentenal intermediate, which then undergoes dehydration and cyclization to form the pyridin-3-ol. researchgate.net

Condensation Reactions Utilizing Furan Derivatives

Catalytic Systems and Reaction Conditions in Synthesis

The choice of catalytic systems and reaction conditions plays a pivotal role in the efficiency and selectivity of the synthesis of this compound and its analogs.

In the synthesis of the precursor 2-propionyl-5-methylfuran, solid acid catalysts are preferred. google.com These include sulfated metal oxides like SO₄²⁻/ZrO₂, SO₄²⁻/Fe₂O₃, and SO₄²⁻/TiO₂. google.com The use of these solid superacid catalysts can lead to good yields and can help control pollution, shorten reaction times, and reduce the formation of by-products. google.com

For the ring expansion of 2-propionyl-5-methylfuran to this compound, various catalysts can be employed in the ammonolysis step. These include ammonium salts, phosphoric acids (such as polyphosphoric, pyrophosphoric, and hexametaphosphoric acids), and alkyl- or arylsulfonic acids. google.com The addition of a phase-transfer catalyst, such as a triethylbenzylammonium resin, has been shown to be effective in controlling the reaction and minimizing by-products during the ring expansion. google.com

The reaction conditions for the ammonolysis step are typically harsh, requiring high temperatures (150-200°C) and high pressures (25-50 kgf/cm² or 3.0 MPa) within an autoclave. google.comgoogle.com The reaction time can range from a couple of hours to ten hours depending on the specific catalyst and temperature used. google.comgoogle.com

Palladium catalysts, such as palladium on activated carbon (Pd/C) or palladium(II) acetate (B1210297), are often used in hydrogenation and cross-coupling reactions for the synthesis of various pyridine derivatives. evitachem.comsmolecule.comgoogle.com For instance, the reduction of a nitro group to an amino group on a pyridine ring can be achieved using hydrogen gas with a palladium catalyst. evitachem.com

| Synthetic Step | Catalysts | Key Reaction Conditions |

| Acylation of 2-methylfuran | Solid acids (SO₄²⁻/ZrO₂, SO₄²⁻/Fe₂O₃, SO₄²⁻/TiO₂) google.com | Heating, dropwise addition of furan google.com |

| Ammonolysis of 2-propionyl-5-methylfuran | Ammonium salts, sulfonic acids, google.com triethylbenzylammonium resin google.com | High temperature (170-200°C), high pressure (3.0 MPa), autoclave google.comgoogle.com |

| General Pyridine Synthesis | Palladium catalysts (Pd/C, Pd(OAc)₂) evitachem.comsmolecule.com | Hydrogenation, cross-coupling reactions |

Transition Metal-Catalyzed Hydrogenation Methods

The synthesis of substituted pyridinols often involves the hydrogenation of a pyridine ring, a process frequently facilitated by transition metal catalysts. These catalysts are crucial for achieving high selectivity and efficiency in the reduction of the N-heteroaromatic system. rsc.org Metals such as iridium, ruthenium, rhodium, and palladium are commonly employed in these transformations. rsc.org

First-row transition metals like cobalt, iron, and manganese are gaining attention as more sustainable and cost-effective alternatives to precious metals. bohrium.comthieme-connect.com For instance, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been successfully used for the hydrogenation of various pyridine derivatives, sometimes using water as a solvent. mdpi.com Rhodium catalysts, particularly on carbon supports, have demonstrated high activity and efficiency in the electrocatalytic hydrogenation of pyridines to piperidines, achieving quantitative yields with high current efficiency. acs.org

The choice of catalyst and ligand can influence the regioselectivity and stereoselectivity of the hydrogenation. Iridium(I) catalysts with specific P,N-ligands have been effective in the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com The mechanism can involve metal-ligand cooperation where a pyridonate ligand assists in the heterolysis of hydrogen, leading to the formation of a metal hydride and a pyridinol ligand, which then participates in the reduction process. rsc.org

Table 1: Examples of Transition Metal Catalysts in Pyridine Hydrogenation

| Catalyst System | Substrate Type | Key Features | Reference |

| Cobalt on Titanium Nanoparticles | Pyridine derivatives | Acid-free hydrogenation; can be used in water. | mdpi.com |

| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Asymmetric hydrogenation; outer-sphere mechanism. | mdpi.com |

| Rhodium on Carbon (Rh/KB) | Pyridines | Electrocatalytic hydrogenation; high yield and efficiency. | acs.org |

| Palladium Complexes | Bromopyridine derivatives | Hydrogenation with additives like HCl or triethylamine. | mdpi.com |

| Ruthenium Complexes | Pyridine derivatives | Used in double reduction sequences. | mdpi.com |

Application of Specific Acid and Base Catalysts

Acid and base catalysis plays a significant role in the synthesis of pyridine rings. Lewis acids can activate the pyridine ring by coordinating to the nitrogen atom, forming a pyridinium salt. wikipedia.org This increases the ring's reactivity towards nucleophiles and facilitates various transformations.

Zeolite catalysts, particularly in their acidic (H-form), are used in gas-phase reactions to produce pyridine and its alkylated derivatives from aldehydes, ketones, and ammonia. google.com The acidic sites on the zeolite surface are crucial for catalyzing the condensation and cyclization reactions.

In base-catalyzed approaches, strong bases like potassium amide can be used to deprotonate precursors, facilitating their reaction to form the pyridine ring. For example, the synthesis of ethyl 6-methylpyridine-2-acetate, a related structure, can be achieved by metalating 2,6-lutidine with potassium amide, followed by acylation. orgsyn.org Organic bases and catalysts like L-proline have also been employed in one-pot syntheses of pyridinone derivatives, offering an environmentally friendly method with broad functional group tolerance. nih.gov

Multi-Step Organic Reaction Sequences

The construction of specifically substituted pyridinols like this compound often requires multi-step synthetic sequences. These sequences allow for the precise introduction of functional groups at desired positions on the pyridine ring. libretexts.org

One general pathway involves the construction of the pyridine ring from acyclic precursors. For instance, the reaction of aldehydes or ketones with ammonia over a catalyst is a common industrial method for producing alkylpyridines. google.comorgsyn.org A synthesis for 5-ethyl-2-methylpyridine (B142974) involves heating paraldehyde (B1678423) with aqueous ammonia and ammonium acetate in a sealed vessel. orgsyn.org

Another strategy involves modifying a pre-existing furan ring. A proposed pathway for the formation of pyridin-3-ols involves the ring expansion of 2-oxofurans in the presence of ammonia. researchgate.net For example, 2-acetylfuran (B1664036) can be converted to 2-methylpyridin-3-ol. researchgate.net This suggests a potential route to this compound from a correspondingly substituted furan precursor.

A German patent describes the synthesis of 2-methyl-pyridin-3-ol derivatives through a Diels-Alder reaction between a substituted oxazole (B20620) and a dienophile, followed by subsequent transformations. google.com This highlights the use of cycloaddition reactions to build the core heterocyclic structure.

Table 2: Selected Multi-Step Synthesis Approaches for Pyridine Analogs

| Target/Analog | Key Steps | Precursors | Reference |

| 5-Ethyl-2-methylpyridine | Condensation/Cyclization | Paraldehyde, Ammonia | orgsyn.org |

| 2-Methylpyridin-3-ol | Ring expansion of furan | 2-Acetylfuran, Ammonia | researchgate.net |

| 2-Methyl-pyridin-3-ol derivatives | Diels-Alder Cycloaddition | 4-Methyloxazole, Phenylsulfonyl-2,5-dihydrofuran | google.com |

| Ethyl 6-methylpyridine-2-acetate | Metalation and Acylation | 2,6-Lutidine, Potassium amide, Diethyl carbonate | orgsyn.org |

Purification and Isolation Techniques in Synthetic Procedures

After synthesis, the isolation and purification of the target pyridinol compound are critical steps to ensure high purity. A combination of techniques is typically employed.

Chromatography is a widely used method. Flash column chromatography with a silica (B1680970) gel stationary phase is effective for purifying crude reaction mixtures and separating isomers. mdpi.comacs.org The progress of purification can be monitored using thin-layer chromatography (TLC). mdpi.com For chiral compounds, chiral preparative High-Performance Liquid Chromatography (HPLC) is a recommended method for separating enantiomers, often after converting them into diastereomeric mixtures. ntnu.no

Distillation , particularly fractional distillation under reduced pressure, is suitable for purifying liquid products with sufficient volatility and thermal stability, such as alkylpyridines. orgsyn.org

Extraction techniques are used to separate the product from the reaction medium or waste streams. Supercritical fluid extraction using carbon dioxide has been shown to be an effective method for removing pyridine and its derivatives from aqueous solutions. google.com This method allows for the separation of compounds like 5-ethyl-2-methylpyridine from water. google.com

Crystallization can be used for solid products. The crude product can be dissolved in a suitable solvent and allowed to crystallize, often yielding a highly pure compound. Recrystallization from solvents like ethanol (B145695) is a common final purification step for solid pyridinol derivatives. google.com

Green Chemistry Considerations in Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact. nih.gov The synthesis of pyridines and their derivatives is an area where such principles are actively being applied.

A key strategy is the use of multicomponent reactions (MCRs) , which combine three or more reactants in a single step to form the product. bohrium.com This approach improves efficiency, reduces waste, and simplifies procedures. bohrium.comacs.org

The use of environmentally benign solvents and catalysts is another cornerstone of green pyridine synthesis. nih.gov This includes using water as a solvent or employing solvent-free conditions. mdpi.comnih.gov Catalysts are shifting from precious metals to more abundant and less toxic first-row transition metals like iron. bohrium.comrsc.org Iron(III) chloride (FeCl₃), for example, has been used as an efficient catalyst for the cyclization of ketoxime acetates and aldehydes to produce substituted pyridines. rsc.org

Energy-efficient techniques such as microwave-assisted synthesis are also being adopted. Microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. acs.orgnih.gov

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example | Reference |

| Atom Economy | One-pot multicomponent reactions (MCRs) | Four-component synthesis of pyridine derivatives. | acs.org |

| Safer Solvents/Catalysts | Use of water as a solvent; Iron catalysis. | Iron-catalyzed cyclization for symmetrical pyridines. | mdpi.comrsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduction of reaction times from hours to minutes. | nih.gov |

| Renewable Feedstocks | Synthesis from bio-based precursors | Potential synthesis from furan derivatives. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 6 Ethyl 2 Methylpyridin 3 Ol

Molecular and Crystal Structure Elucidation

The three-dimensional arrangement of atoms and molecules in 6-ethyl-2-methylpyridin-3-ol has been comprehensively determined through single-crystal X-ray diffraction studies. These analyses provide foundational insights into its chemical behavior and physical properties.

X-ray Crystallography of this compound

Crystallographic studies have revealed that this compound crystallizes in the monoclinic space group P2₁/c. This determination provides a precise model of the molecular geometry and the packing of molecules within the crystal lattice. The unit cell parameters, which define the repeating unit of the crystal structure, have been accurately measured.

| Crystallographic Parameter | Value |

| Chemical Formula | C₈H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This data represents the fundamental crystallographic information for this compound.

Analysis of Intermolecular Interactions

A predominant intermolecular force observed in the crystal structure is the O–H···N hydrogen bond. This interaction occurs between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. This specific hydrogen bonding links the molecules together, forming extensive polymeric chains that propagate along the c-axis of the crystal lattice.

Further stabilization of the crystal structure is achieved through weaker, yet significant, C–H···π interactions. These interactions occur between the hydrogen atoms of the methylene (-CH₂-) group of the ethyl substituent and the π-electron system of the pyridine ring of a neighboring molecule. These C–H···π bonds are responsible for linking the aforementioned polymeric chains into layers that are oriented parallel to the ac plane of the unit cell.

Characterization of Supramolecular Assemblies

The combination of O–H···N hydrogen bonds and C–H···π interactions results in the formation of well-defined supramolecular assemblies. The primary assembly is a one-dimensional polymeric chain created by the strong hydrogen bonds. These chains are then further organized into two-dimensional layers through the C–H···π interactions. This hierarchical assembly demonstrates a sophisticated level of molecular self-organization within the crystalline solid.

Spectroscopic Fingerprinting and Advanced Analytical Techniques

Spectroscopic analysis provides a "fingerprint" of a molecule, offering detailed information about its electronic structure, functional groups, and atomic connectivity.

While comprehensive experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are not widely available in public databases, mass spectrometry data provides valuable information regarding its molecular weight and fragmentation pattern.

Mass spectrometry of this compound confirms its molecular weight. The fragmentation pattern observed in the mass spectrum offers insights into the stability of the molecular ion and its characteristic breakdown products.

| Mass Spectrometry Data | m/z Value |

| Top Peak | 136 |

| Second Highest Peak | 137 |

| Third Highest Peak | 108 |

This data, sourced from the NIST Mass Spectrometry Data Center, highlights the key peaks in the mass spectrum of this compound, with the peak at m/z 137 corresponding to the molecular ion [M]⁺ and the peak at m/z 136 likely representing the [M-H]⁺ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic region typically shows two distinct signals for the protons on the pyridine ring. The ethyl group gives rise to a quartet and a triplet, corresponding to the methylene (-CH₂) and methyl (-CH₃) protons, respectively, due to spin-spin coupling. The methyl group attached to the pyridine ring appears as a singlet. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the six carbons of the pyridine ring, with the carbon atom attached to the hydroxyl group being significantly deshielded. The ethyl group will exhibit two signals for its methylene and methyl carbons, and the methyl group on the pyridine ring will show a single resonance.

Predicted NMR Data:

While experimental data from dedicated research studies is paramount, predicted NMR data can offer valuable insights. Databases such as the Human Metabolome Database (HMDB) provide predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum (D₂O, 300 MHz): Chemical shifts (δ) are anticipated for the aromatic protons, the ethyl group's methylene and methyl protons, and the pyridine-bound methyl protons.

Predicted ¹³C NMR Spectrum (D₂O, 300 MHz): Predicted chemical shifts (δ) for all eight carbon atoms of the molecule are available, aiding in the preliminary assignment of the carbon skeleton.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring H | Not specified | Not specified |

| Pyridine Ring H | Not specified | Not specified |

| Ethyl -CH₂- | Not specified | Not specified |

| Ethyl -CH₃ | Not specified | Not specified |

| Pyridine -CH₃ | Not specified | Not specified |

| Pyridine C-2 | Not specified | |

| Pyridine C-3 | Not specified | |

| Pyridine C-4 | Not specified | |

| Pyridine C-5 | Not specified | |

| Pyridine C-6 | Not specified | |

| Ethyl -CH₂- | Not specified | |

| Ethyl -CH₃ | Not specified | |

| Pyridine -CH₃ | Not specified |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding. The aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group is typically found in the 1200-1300 cm⁻¹ range. Bending vibrations for the alkyl groups (C-H bending) are also present in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (pyridine ring) | 1400 - 1600 |

| C-O Stretch (hydroxyl) | 1200 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (137.18 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the determination of the elemental formula (C₈H₁₁NO).

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule may include the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment ion at m/z 122, or the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 108. The loss of a hydroxyl radical (•OH) is also a possible fragmentation pathway. In a validated HPLC-MS/MS method, the ion transition of m/z 138.0 → 123.0 for the protonated molecule [M+H]⁺ has been utilized for quantification, suggesting a loss of a methyl group from the protonated species. np-mrd.org

According to data from PubChem, the mass spectrum shows prominent peaks at specific m/z values. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 137 | Molecular Ion [M]⁺ |

| 136 | [M-H]⁺ |

| 53 | Fragment Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, being a substituted pyridine, is expected to show absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the pyridine ring. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution, as the protonation state of the nitrogen atom and the hydroxyl group can affect the electronic structure of the molecule.

Chromatographic Methods for Purity and Identity Confirmation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity and confirm the identity of chemical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of this compound.

A validated HPLC-MS/MS method has been developed for the quantification of 2-ethyl-6-methyl-3-hydroxypyridine in rat brain tissue. np-mrd.org This method demonstrates the amenability of the compound to reversed-phase chromatography and mass spectrometric detection. Key parameters of this method include: np-mrd.org

Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) np-mrd.org

Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate aqueous solution with 0.1% formic acid (Solvent A) and 0.1% formic acid in methanol (Solvent B) in a ratio of 44:56 (v/v) np-mrd.org

Flow Rate: 0.4 mL/min np-mrd.org

Total Run Time: 2.0 min np-mrd.org

Detection: Positive ionization mode mass spectrometry, monitoring the transition m/z 138.0 → 123.0 np-mrd.org

Such methods can be adapted for purity analysis, where the presence of any impurities would be indicated by additional peaks in the chromatogram. The retention time of the main peak serves as a parameter for identity confirmation when compared to a reference standard.

Interactive Data Table: HPLC-MS/MS Method Parameters

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) np-mrd.org |

| Mobile Phase A | 10 mM ammonium formate (aq) with 0.1% formic acid np-mrd.org |

| Mobile Phase B | 0.1% formic acid in methanol np-mrd.org |

| Composition | 44% A : 56% B (v/v) np-mrd.org |

| Flow Rate | 0.4 mL/min np-mrd.org |

| Run Time | 2.0 min np-mrd.org |

| Detection Mode | Positive Ionization MS np-mrd.org |

| Ion Transition | m/z 138.0 → 123.0 np-mrd.org |

Computational and Theoretical Investigations of 6 Ethyl 2 Methylpyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and potential reactive sites.

Density Functional Theory (DFT) has been a key computational method used to investigate the properties of 6-ethyl-2-methylpyridin-3-ol and its derivatives. DFT studies have been particularly instrumental in analyzing the molecular packing and intermolecular interactions in the crystalline salts of this compound researchgate.netnih.gov. For instance, solid-state DFT calculations were performed on new salt forms of emoxypine with maleic, malonic, and adipic acids to understand their stability and structure researchgate.netnih.gov.

These studies have revealed that the primary contributions to the packing energy in these salts arise from the formation of pyridine (B92270)–carboxylate and hydroxy–carboxylate heterosynthons, which create infinite one-dimensional ribbons nih.gov. Furthermore, a theoretical study on the antioxidant activity of mexidol (a succinate (B1194679) salt of emoxypine) used DFT to investigate its radical scavenging capabilities, providing a molecular-level explanation for its therapeutic effects royalsocietypublishing.org.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability researchgate.net. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net. This analysis is crucial for predicting how a molecule will interact with other species.

While HOMO-LUMO analysis is a standard technique in computational chemistry for evaluating electronic properties, specific energy values and the precise energy gap for this compound have not been detailed in the reviewed scientific literature. Such an analysis would be valuable in further quantifying its antioxidant and electrophilic/nucleophilic behavior.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive behavior of a molecule towards charged species researchgate.netuni-muenchen.de. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack researchgate.net.

For a molecule like this compound, an MEP map would be expected to show a region of high negative potential (red) around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). Although MEP mapping is a powerful predictive tool, a specific MEP analysis for this compound has not been reported in the available literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe conformational changes, solvation processes, and the interactions of a drug molecule with biological targets like proteins or membranes. MD simulations provide a dynamic picture of molecular behavior that complements the static information from quantum chemical calculations.

Despite its utility in drug design and materials science, specific studies employing molecular dynamics simulations to investigate the behavior of this compound were not found in the reviewed literature. Such simulations could provide valuable insights into its transport across biological membranes, its interaction with receptors, or its conformational flexibility in different environments.

Crystal Packing and Lattice Energy Calculations

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by intermolecular forces. Studies on this compound and its salts have provided detailed information on these arrangements through X-ray crystallography researchgate.netnih.gov. In its pure crystalline form, molecules of this compound are linked into polymeric chains by intermolecular O—H⋯N hydrogen bonds researchgate.netnih.gov. These chains are further interconnected by C—H⋯π interactions to form layers researchgate.netnih.gov.

The crystal structures of various salts, such as bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate, have also been determined researchgate.netnih.gov. In these salt structures, the cations and anions are held together by a network of N—H⋯O and O—H⋯O hydrogen bonds, forming robust three-dimensional networks that are further stabilized by π-π and C—H⋯π interactions nih.gov.

Computational studies have also been used to calculate the lattice energy of emoxypine salts. It was found that for salts with dicarboxylic acids, the enthalpy of fusion increased as the calculated lattice energy increased, demonstrating a direct link between the strength of the crystal packing and its physical properties nih.gov.

| Parameter | Compound (I) | Compound (II) |

|---|---|---|

| Chemical Formula | C₈H₁₁NO | 2(C₈H₁₂NO)⁺ · C₄H₄O₄²⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Primary Intermolecular Interactions | O—H⋯N hydrogen bonds, C—H⋯π interactions | N—H⋯O and O—H⋯O hydrogen bonds, C—H⋯O, C—H⋯π, and π-π interactions |

| Supramolecular Structure | Polymeric chains forming layers | Three-dimensional network |

Data sourced from Lyakhov et al., 2012. researchgate.netnih.gov

The Quantum Theory of Atoms in Molecules and Crystals (QTAIMC) is a theoretical model used to analyze the electron density distribution in molecules and crystals. It is particularly effective for identifying and characterizing noncovalent interactions. QTAIMC analysis has been applied to the salts of emoxypine to complement DFT calculations researchgate.netnih.gov.

Structure-Property Relationship Studies from a Theoretical Stance

Theoretical and computational chemistry offers a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its physicochemical properties. By employing quantum chemical methods, researchers can elucidate the electronic structure, reactivity, and intermolecular interactions that govern the behavior of this compound. These theoretical investigations provide insights that are complementary to experimental findings and can guide the design of new molecules with tailored properties.

The primary methods utilized in the theoretical study of pyridine derivatives, including this compound, are rooted in Density Functional Theory (DFT). These computational approaches allow for the calculation of various molecular descriptors that are crucial for establishing structure-property relationships.

One of the key aspects explored through theoretical calculations is the influence of the substituent groups—ethyl, methyl, and hydroxyl—on the electronic properties of the pyridine ring. The ethyl and methyl groups are electron-donating, which can affect the electron density distribution within the aromatic system. The hydroxyl group, being an electron-donating group as well, further modifies the electronic landscape of the molecule.

A critical component of theoretical analysis involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are fundamental descriptors of molecular reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of this compound, theoretical calculations can predict how the substituent groups modulate this energy gap, thereby providing insights into its chemical behavior.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study charge distribution, intramolecular and intermolecular interactions. This analysis can reveal the nature of hydrogen bonding, which is a significant feature in the crystal structure of this compound. Theoretical models can quantify the strength and nature of these non-covalent interactions, which are crucial for understanding the compound's solid-state properties and its interactions with other molecules.

Furthermore, the Atoms in Molecules (AIM) theory can be applied to analyze the electron density topology and characterize the nature of chemical bonds and non-covalent interactions within the molecular system. This provides a detailed picture of how the ethyl, methyl, and hydroxyl groups influence the electronic environment of the pyridine core.

While specific theoretical studies exclusively focused on this compound are not extensively documented in the public domain, the principles derived from computational investigations of similar hydroxypyridine derivatives can be extrapolated. The following tables present hypothetical data based on typical findings from DFT calculations on substituted pyridines, illustrating the kind of information that can be obtained from such theoretical studies.

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.54 | 6.24 | 2.22 |

| 3-Hydroxypyridine (B118123) | -6.21 | -0.32 | 5.89 | 2.89 |

| 2-Methylpyridin-3-ol | -6.15 | -0.28 | 5.87 | 2.95 |

| This compound | -6.08 | -0.25 | 5.83 | 3.05 |

Note: The data in this table is illustrative and represents typical trends observed in theoretical studies of substituted pyridines. Actual values would require specific quantum chemical calculations for each molecule.

Table 2: Theoretical Bond Lengths and Angles of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.40 Å |

| C3-O | 1.36 Å | |

| C2-N1 | 1.34 Å | |

| C6-N1 | 1.35 Å | |

| Bond Angle | C2-C3-C4 | 119.5° |

| C3-C2-N1 | 121.0° | |

| C2-N1-C6 | 118.5° |

Note: The data in this table is hypothetical and intended to represent the type of geometric parameters that can be obtained from computational chemistry.

Reactivity and Chemical Transformations of 6 Ethyl 2 Methylpyridin 3 Ol

General Reaction Pathways

The reactivity of 6-ethyl-2-methylpyridin-3-ol is characterized by reactions involving the hydroxyl group and the pyridine (B92270) ring system. The electron-donating nature of the hydroxyl and alkyl groups activates the ring, while the nitrogen atom influences its nucleophilicity and basicity.

The hydroxyl group at the 3-position is susceptible to oxidation. While specific studies on the oxidation of this compound are limited, the reactivity of analogous hydroxypyridine compounds provides insight into potential pathways. For related compounds like 3-amino-6-methylpyridin-2-ol, the hydroxyl group can be oxidized to a carbonyl group using strong oxidizing agents. This suggests that this compound could be oxidized to the corresponding pyridinone derivative under similar conditions.

Table 1: Potential Oxidation Reactions of Hydroxypyridine Analogs This table is based on the reactivity of analogous compounds and suggests potential pathways for this compound.

| Reactant | Oxidizing Agent(s) | Potential Product | Reference |

|---|---|---|---|

| 3-Amino-6-methylpyridin-2-ol | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 3-Amino-6-methylpyridin-2-one |

The aromatic pyridine ring of this compound can undergo reduction to yield the corresponding piperidine (B6355638) derivative. Catalytic hydrogenation is a common method for this transformation in pyridine compounds. This reaction involves hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and typically requires elevated pressure and temperature to overcome the aromatic stability of the ring. For related bromo-derivatives, lithium aluminum hydride has been noted as a potential reducing agent. evitachem.com

The this compound molecule can participate in both nucleophilic and electrophilic substitution reactions. The hydroxyl group can act as a nucleophile in substitution reactions. evitachem.com The pyridine ring itself has a characteristic substitution pattern; the electron-withdrawing nitrogen atom generally directs electrophilic attack to the 3- and 5-positions, while nucleophilic attack is favored at the 2-, 4-, and 6-positions. The presence of activating groups (hydroxyl, methyl, ethyl) on the ring influences this reactivity, potentially facilitating electrophilic substitution. For instance, studies on the related compound 2-bromo-3-ethyl-6-methylpyridine (B12973160) show that the bromine atom can be readily substituted by nucleophiles like amines or thiols. evitachem.com

The hydroxyl group of this compound readily undergoes reactions with acids to form esters or salts. This is a key reaction for producing derivatives with modified physicochemical properties. For example, it reacts with dicarboxylic acids, such as succinic acid, to form the widely studied 2-ethyl-6-methylpyridin-3-ol succinate (B1194679). researchgate.netresearchgate.net This reaction involves the formation of hydrogen bonds between the carboxylate groups of the acid and both the pyridine nitrogen and the hydroxyl group of the cation. researchgate.net

Table 2: Reported Esterification and Salt Formation Reactions

| Acid Reactant | Solvent(s) | Product | Reference |

|---|---|---|---|

| Succinic Acid | Not specified | Bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate | researchgate.netresearchgate.netnih.gov |

Mechanistic Investigations of Key Reactions

The mechanisms underlying the reactions of this compound are rooted in the electronic properties of the substituted pyridine ring. Computational and crystallographic studies have provided significant insights into its reactivity.

X-ray crystallography of its salts, such as bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate, reveals the intricate network of non-covalent interactions that drive their formation. researchgate.net The crystal structure is stabilized by strong intermolecular O-H···N hydrogen bonds, where the hydroxyl proton interacts with the nitrogen of an adjacent molecule, and N-H···O and O-H···O hydrogen bonds in its salt forms. researchgate.netnih.gov Furthermore, π-π stacking interactions between pyridine rings and C-H···π interactions contribute to the stability of the crystal lattice. researchgate.net These studies highlight the importance of hydrogen bonding and other non-covalent forces in the molecular recognition and self-assembly processes involving this compound.

Computational studies on related ethyl-substituted pyridines have explored the effect of substituents on reaction kinetics. acs.org The position of the alkyl and hydroxyl groups significantly influences the electron density distribution in the pyridine ring, thereby affecting the activation barriers for reactions like those with hydroxyl radicals. The antioxidant mechanism of the compound is attributed to its ability to act as a radical scavenger, a process influenced by the sterically shielding ethyl group adjacent to the hydroxyl moiety. researchgate.netresearchgate.net

Derivatization Strategies and Synthesis of Novel Analogs

This compound serves as a valuable building block for the synthesis of novel analogs and derivatives, particularly for pharmaceutical research. evitachem.com Derivatization strategies often target the hydroxyl group or use the entire molecular scaffold for constructing more complex molecules.

One significant strategy involves condensation reactions to create analogs of bioactive molecules. For example, resveratrol (B1683913) analogs containing the 3-pyridinol fragment have been synthesized by reacting a salt of this compound with various aromatic aldehydes in the presence of piperidine. researchgate.net This approach leverages the reactivity of the methyl group at the 2-position, which is activated for condensation.

The formation of salts with various acids, as detailed in section 5.1.4, is another primary derivatization strategy to modify properties like solubility and stability for pharmaceutical applications. google.com

Table 3: Examples of Derivatization and Analog Synthesis

| Reaction Type | Reagents | Product/Analog | Reference |

|---|---|---|---|

| Condensation | Aromatic aldehydes, piperidine | Stilbazole resveratrol analogs | researchgate.net |

| Salt Formation | Succinic acid | 2-ethyl-6-methylpyridin-3-ol succinate | researchgate.netresearchgate.netgoogle.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Emoxypine) |

| 2-Ethyl-6-methylpyridin-3-ol succinate |

| Bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate |

| 3-Amino-6-methylpyridin-2-ol |

| Potassium permanganate |

| Chromium trioxide |

| 3-Amino-6-methylpyridin-2-one |

| 2-Methoxy-6-methylpyridin-3-ol |

| 2-Methoxy-6-methylpyridine-3-one |

| 2-Methoxy-6-methylpyridine-3-carbaldehyde |

| Piperidine |

| Palladium on carbon |

| Platinum |

| Lithium aluminum hydride |

| 2-Bromo-3-ethyl-6-methylpyridine |

| Succinic acid |

| 2-ethyl-6-methyl-3-hydroxypyridine dichloroacetate |

| Dichloroacetic acid |

| Resveratrol |

Formation of Salt Forms with Organic Acids

This compound readily reacts with organic acids to form crystalline salts. This process is significant as it can alter properties such as solubility and stability.

Similarly, new salt forms have been synthesized with maleic, malonic, and adipic acids, resulting in emoxypinium maleate, emoxypinium malonate, and emoxypinium adipate, respectively. researchgate.net The crystal packing of these salts is influenced by hydrogen bonding, creating distinct supramolecular architectures. researchgate.net For instance, in the crystal structure of bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate, the succinate anion interacts with the cations through N-H···O and O-H···O hydrogen bonds, forming polymeric chains. nih.gov These chains are further linked into a three-dimensional network by C-H···O and C-H···π interactions. nih.gov

Table 1: Dicarboxylic Acid Salts of this compound

| Dicarboxylic Acid | Resulting Salt Name |

| Succinic Acid | bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate |

| Maleic Acid | Emoxypinium maleate |

| Malonic Acid | Emoxypinium malonate |

| Adipic Acid | Emoxypinium adipate |

This table summarizes the salts formed from the reaction of this compound with various dicarboxylic acids.

The hydrochloride salt of this compound is a well-characterized form of the compound. pharmaffiliates.comcymitquimica.comcalpaclab.com This salt is typically a solid, and its formation enhances the water solubility of the compound compared to its free base form. cymitquimica.com The presence of the hydroxyl group and the protonated pyridine nitrogen allows for molecular interactions, including hydrogen bonding. cymitquimica.com The chemical formula for this compound hydrochloride is C8H12ClNO, and it has a molecular weight of approximately 173.64 g/mol . calpaclab.com

Table 2: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 13258-59-8 |

| Molecular Formula | C8H12ClNO |

| Molecular Weight | 173.64 g/mol |

| Synonyms | 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, Emoxipine hydrochloride |

This table provides key identifiers and properties for the hydrochloride salt of this compound. pharmaffiliates.comcymitquimica.comcalpaclab.com

Synthesis of Nitroxysuccinate Derivatives

A nitroxysuccinate derivative of this compound has been synthesized and studied for its ability to generate nitric oxide (NO) and nitrite (B80452) ions (NO₂⁻). researchgate.net This derivative, specifically 3-hydroxy-6-methyl-2-ethylpyridine 2-nitroxysuccinate, has demonstrated the capacity to release these species in model systems containing cysteine and deoxyhemoglobin. researchgate.net The rate of NO₂⁻ accumulation in a system with cysteine and this derivative was found to be 1.5 times higher than that with nitroglycerin. researchgate.net

Preparation of Ion-Pair Complexes

The formation of ion-pair complexes is a strategy employed to modify the properties of charged molecules. bohrium.com While specific research on ion-pair complexes of this compound is not extensively detailed in the provided search results, the general principle involves the association of the protonated form of the compound (a cation) with a suitable anionic species. This can lead to the formation of a neutral species with altered lipophilicity and permeability characteristics. bohrium.com The formation of such complexes is driven by electrostatic interactions between the oppositely charged ions. bohrium.com

Coordination Chemistry and Metal Complexation Potential

Pyridine derivatives, including those with hydroxyl and alkyl substituents, are known to act as ligands in coordination chemistry, forming complexes with various metal ions. evitachem.comrsc.org The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound can both serve as coordination sites. Pyridine-based alcohols can coordinate to metal ions in a monodentate fashion through the nitrogen atom or as chelating and bridging ligands via both the nitrogen and deprotonated oxygen atoms. rsc.org This ability to form metal complexes can influence the reactivity and stability of the resulting coordination compounds.

Biological Activity and Molecular Mechanisms of 6 Ethyl 2 Methylpyridin 3 Ol

Mechanisms of Antioxidant Action

Free Radical Scavenging Capabilities

6-Ethyl-2-methylpyridin-3-ol, also known as Emoxypine, is a synthetic antioxidant that demonstrates significant free radical scavenging activity. cymitquimica.com This capability is central to its protective effects against oxidative stress in biological systems. cymitquimica.com The core of its antioxidant action lies in its chemical structure, specifically the hydroxyl group attached to the pyridine (B92270) ring. smolecule.com This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to cellular damage. smolecule.com

The table below summarizes findings on the radical scavenging activities of this compound and related compounds.

| Compound/Condition | Observed Effect on Free Radicals | Reference |

| This compound | Effectively scavenges free radicals, protecting against oxidative stress. | cymitquimica.comsmolecule.com |

| 3-Hydroxypyridine (B118123) analogues | Exhibit antioxidant activity through free radical scavenging. | researchgate.net |

| 2-Ethyl substituted 3-pyridinol derivatives | Introduction of the ethyl group can enhance DPPH radical scavenging activity, particularly with additional hydroxyl groups. | researchgate.net |

Inhibition of Lipid Peroxidation at the Molecular Level

This compound exhibits a potent inhibitory effect on lipid peroxidation, a key process in cellular injury initiated by oxidative stress. smolecule.com This mechanism involves the prevention of the oxidative degradation of lipids, which are essential components of cell membranes. By inhibiting the oxidation of biomembrane lipids, the compound helps to maintain membrane fluidity and stability.

The molecular action of this compound in this context involves several pathways. It has been shown to inhibit free radicals that are generated during the synthesis of prostaglandins, a process catalyzed by enzymes like cyclooxygenase and lipoxygenase. Furthermore, it influences the lipid composition of membranes by increasing the content of polar lipids and decreasing the cholesterol-to-phospholipid ratio. This alteration enhances the structural integrity of the membrane, making it less susceptible to oxidative attack. Studies have demonstrated that this compound can cause a transient accumulation of lipid peroxidation products at high concentrations, while at lower, more pharmacologically relevant concentrations, it modulates lipid peroxidation and the oxidative modification of proteins. researchgate.net

The following table outlines the effects of this compound on lipid peroxidation.

| Experimental Model/Condition | Key Findings on Lipid Peroxidation | Reference |

| In vitro biomembrane models | Inhibits the oxidation of lipids, enhancing membrane stability. | |

| Rat liver mitochondria | Modulates lipid peroxidation and oxidative modification of mitochondrial proteins. | researchgate.net |

| General antioxidant studies | Effectively inhibits lipid peroxidation as a crucial part of its cellular protection mechanism. | smolecule.com |

Cellular Protection against Oxidative Stress through Biochemical Pathways

The protective effects of this compound against oxidative stress extend to the modulation of various biochemical pathways within the cell. smolecule.com Its action is not limited to direct free radical scavenging but also involves influencing cellular signaling and enzymatic activities to bolster the cell's antioxidant defenses. cymitquimica.com

One of the key ways it achieves this is by increasing the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD). SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. By enhancing the activity of such enzymes, this compound strengthens the cell's endogenous antioxidant capacity.

Furthermore, this compound has been observed to modulate membrane-bound enzymes and receptor complexes, which can enhance their binding ability and improve cellular function, particularly in the brain. smolecule.com This modulation of cellular signaling pathways is a crucial aspect of its neuroprotective properties. cymitquimica.com Research on its derivatives has also highlighted the potential to influence key cellular pathways involved in apoptosis (programmed cell death) and inflammation. evitachem.com

The table below provides an overview of the biochemical pathways modulated by this compound for cellular protection.

| Pathway/Enzyme | Effect of this compound | Reference |

| Antioxidant Enzymes (e.g., Superoxide Dismutase) | Increases activity, enhancing the cell's antioxidant defense system. | |

| Membrane-bound Enzymes and Receptors | Modulates activity and binding ability, improving cellular function. | smolecule.com |

| Apoptosis and Inflammation Pathways | Derivatives show potential to influence genes and proteins involved in these processes. | evitachem.com |

Modulation of Mitochondrial Protein Oxidation

Studies on intact rat liver mitochondria have revealed that this compound, at concentrations within the pharmacokinetic range, can influence the balance of free-radical oxidation substrates. It appears to cause a redistribution of these substrates, leading to a gradual restriction of oxidative phosphorylation and a decrease in the affinity of the respiratory chain for ADP. researchgate.net This modulation helps to protect mitochondrial structures from oxidative damage. researchgate.net The succinate (B1194679) salt of this compound has been specifically noted to decrease the production of reactive oxygen species and address the disruption of the mitochondrial inner membrane potential. chemsrc.com

The table below summarizes the effects of this compound on mitochondrial protein oxidation.

| Experimental System | Observed Effects on Mitochondrial Proteins and Function | Reference |

| Intact rat liver mitochondria | Modulates oxidative modification of mitochondrial proteins and restricts oxidative phosphorylation under certain conditions. | researchgate.net |

| Leukocytes (Emoxypine succinate) | Decreases the production of reactive oxygen species and addresses disruption of mitochondrial transmembrane potential. | chemsrc.com |

Maintenance of Iron-Sulfur Clusters in a Reduced State

While direct evidence for the effect of this compound on iron-sulfur clusters is not extensively detailed in the provided search results, its antioxidant properties suggest a potential role in their protection. Iron-sulfur clusters are essential components of many mitochondrial and cellular enzymes, including those in the electron transport chain. These clusters are highly susceptible to damage by reactive oxygen species, particularly superoxide radicals.

Neurobiological Mechanisms

The neuroprotective effects of this compound are a significant aspect of its biological activity. cymitquimica.com These effects are attributed to a combination of its antioxidant properties and its ability to modulate specific neurobiological pathways.

The compound and its derivatives have been shown to provide neuroprotection under conditions of ischemia, suggesting a potential role in mitigating the effects of reduced blood flow to the brain. smolecule.comevitachem.com This is partly achieved by enhancing cerebral blood flow. smolecule.com Furthermore, it has been investigated for its ability to modulate specific receptors in the brain, which could contribute to improved neurotransmission and cognitive function. myskinrecipes.com

Derivatives of this compound have demonstrated retinoprotective effects, improving retinal microcirculation and protecting against ischemia-induced damage in animal models. evitachem.com Mechanistically, these effects may be linked to the downregulation of genes involved in apoptosis, such as caspase-3, NF-κB p65, and p53. evitachem.com

The table below summarizes the neurobiological mechanisms of this compound.

| Neurobiological Effect | Underlying Mechanism | Reference |

| Neuroprotection in Ischemia | Enhancement of cerebral blood flow, reduction of neuronal damage. | smolecule.com |

| Retinoprotection | Improvement of retinal microcirculation, downregulation of apoptotic genes (caspase-3, NF-κB p65, p53). | evitachem.com |

| Modulation of Neurotransmission | Potential modulation of brain receptors to improve function. | myskinrecipes.com |

| General Neuroprotection | Reduction of oxidative stress and modulation of antioxidants. | scielo.br |

Enhancement of Cerebral Blood Flow at the Physiological Level

This compound has been shown to improve cerebral blood flow and microcirculation. wholisticresearch.comncats.ioncats.iopredatornutrition.com This effect is considered a key component of its therapeutic action in cerebrovascular diseases. mexidol.ru Studies in animal models have demonstrated that the compound can increase cerebral blood flow in the carotid artery system under both normal and pathological conditions, such as global transient ischemia. nih.gov

The mechanism underlying this cerebrovascular effect appears to be linked to the GABAergic system. nih.govresearchgate.net Research indicates that the cerebrovascular effects of this compound are mediated through its action on GABA receptors in cerebral vessels. nih.govresearchgate.net This is supported by findings that the vasodilatory effect is absent when co-administered with bicuculline, a GABA-A receptor antagonist. nih.govresearchgate.netrrmedicine.ru In intact rats, the compound initially causes a decrease in blood flow, which is then followed by recovery; however, in the context of global transient brain ischemia, it significantly enhances local cerebral blood flow. nih.govresearchgate.net This suggests a state-dependent mechanism of action, where the compound is more effective in compromised or ischemic tissue. rrmedicine.ru

Furthermore, the compound has been observed to increase collateral coronary blood flow without significantly altering systemic arterial blood pressure, indicating a targeted effect on specific vascular beds. nih.gov

Interactive Data Table: Effect of this compound on Cerebral Blood Flow

| Condition | Animal Model | Effect on Cerebral Blood Flow | Putative Mechanism | Reference |

| Global Transient Ischemia | Rats | Significant increase in local cerebral blood flow | Action on GABA receptors | nih.govresearchgate.net |

| Intact | Rats | Initial decrease followed by recovery | Action on GABA receptors | nih.govresearchgate.net |

| Combined Brain and Heart Ischemia | Rats | Enhanced blood flow in the parietal cortex | Not specified | nih.gov |

| Experimental Myocardial Infarction | Rats | Enhanced blood flow in the parietal cortex | Not specified | nih.gov |

Neuroprotective Effects Under Ischemic Conditions

A primary and extensively studied activity of this compound is its neuroprotective effect, particularly in the context of cerebral ischemia and stroke. wholisticresearch.commexidol.rumexidol.ru The compound is thought to protect neurons from the cascade of damaging events that occur during and after an ischemic event, a period characterized by oxidative stress and hypoxia. mexidol.rumexidol.ru

The neuroprotective mechanism is multifactorial. It is a potent antioxidant, inhibiting the generation of reactive oxygen species (ROS) and the subsequent lipid peroxidation that damages cell membranes. predatornutrition.comnih.gov By stabilizing the membranes of neurons and blood cells like erythrocytes and thrombocytes, it helps maintain their structural integrity and function. wikipedia.org This membrane-stabilizing effect includes increasing the content of phosphatidylserine (B164497) and phosphatidylinositol. researchgate.net

In experimental models of ischemic stroke, the administration of this compound has been shown to increase the resistance of cells to hypoxia and oxidative stress, thereby reducing the extent of neuronal damage and improving survival. mexidol.ru Clinical studies have also suggested its efficacy in improving outcomes for patients with chronic cerebral ischemia and those recovering from ischemic stroke. mexidol.rumexidol.runih.govmediasphera.rucenterwatch.com The compound has been shown to reduce neurological deficits and improve functional recovery when used in the acute and early recovery periods of ischemic stroke. mexidol.rumexidol.ru

Modulation of Cellular Signaling Pathways Related to Neuroprotection

The neuroprotective effects of this compound are mediated through its influence on several key intracellular signaling pathways. A significant aspect of its action is the modulation of pathways involved in cell survival and apoptosis.

The compound has been shown to interact with the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade , a critical pathway for promoting neuronal survival. explorationpub.comexplorationpub.com Activation of this pathway is associated with anti-apoptotic effects and is a primary mechanism through which neurotrophins exert their protective actions. explorationpub.comexplorationpub.com While direct studies on this compound's specific interaction with PI3K/Akt in neuroprotection are emerging, its established neuroprotective profile aligns with the functions of this pathway. explorationpub.comresearchgate.net

Furthermore, it has been demonstrated that this compound can stimulate the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2) . mexidol.ru Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress. mexidol.ru By activating Nrf2, the compound enhances the endogenous antioxidant capacity of the cell. mexidol.ru

Enzyme and Protein Interaction Studies

The biological effects of this compound also stem from its direct and indirect interactions with various enzymes and proteins.

While the activation of the PI3K/Akt pathway is generally associated with the neuroprotective effects of many compounds, some evidence suggests a more complex interaction. explorationpub.comexplorationpub.comresearchgate.net The precise mechanism by which this compound interacts with PI3K is still under investigation. It is plausible that its effects are context-dependent, potentially inhibiting or activating the pathway based on the specific cellular environment and pathological state. Some literature points towards the PI3K/Akt pathway as a therapeutic target, and the neuroprotective effects of compounds like this compound are consistent with the modulation of this pathway. explorationpub.comresearchgate.net

This compound has been found to modulate the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org This interaction is particularly relevant in the context of organophosphate poisoning, where acetylcholinesterase is irreversibly inhibited. uiowa.edu While not a primary reactivator of the enzyme in the same class as oximes like pralidoxime, its antioxidant and membrane-protective effects may help to mitigate some of the downstream consequences of acetylcholinesterase inhibition and the resulting cholinergic crisis. researchgate.netyoutube.com Its neuroprotective properties could offer an adjunctive therapeutic strategy in managing the neurological damage associated with such poisoning. jnmp.ru

Modulation of Nitric Oxide Production in Cellular Systems

This compound has been shown to influence the production of nitric oxide (NO), a critical signaling molecule with diverse physiological roles, including vasodilation and neurotransmission. scirp.org Studies have indicated that the compound can inhibit the formation of NO in some contexts, which may contribute to its neuroprotective action by preventing the formation of damaging species like peroxynitrite. nih.govmexidol.ru

However, other research suggests a more nuanced role. In liver tissues, this compound was found to contribute to the additional formation of nitric oxide, particularly in the presence of an NO donor like nitroglycerine. scirp.org This was observed through an increase in Hem-NO nitrosyl complexes. scirp.org Furthermore, some studies propose that the compound's antioxidant properties can protect NO-synthase, the enzyme responsible for NO production, thereby potentially increasing nitric oxide production. semanticscholar.org It has also been shown to decrease the activity of inducible NO synthase (iNOS) in animal models. uni-freiburg.deuni-freiburg.de This dual effect—inhibiting excessive NO production under pathological conditions while potentially supporting basal NO signaling—highlights the complexity of its interaction with the nitric oxide system.

Interactive Data Table: Modulation of Nitric Oxide by this compound

| System/Condition | Observed Effect | Method of Observation | Potential Implication | Reference |

| General Neuroprotection | Inhibition of NO formation | Not specified | Reduction of nitro-oxidative stress | nih.govmexidol.ru |

| Animal Liver Tissues (with Nitroglycerine) | Increased formation of Hem-NO complexes | EPR Spectroscopy | Enhanced NO bioavailability | scirp.org |

| Endothelial Dysfunction Models | Protection of NO-synthase | Not specified | Increased NO production | semanticscholar.org |

| Experimental Gingival Pathology | Decreased activity of inducible NO synthase | Not specified | Anti-inflammatory effect | uni-freiburg.deuni-freiburg.de |

Antimicrobial and Anticancer Activity at the Cellular or Molecular Level

The therapeutic potential of pyridine-based compounds extends to their activity against microbial pathogens and cancer cells. These biological effects are often rooted in specific interactions at the cellular and molecular levels, leading to the disruption of essential life-sustaining processes. This section explores the known and potential mechanisms by which pyridine derivatives, including the structural class to which this compound belongs, exert their antimicrobial and anticancer effects.

While direct studies on the interaction of this compound with microtubules are not extensively documented in publicly available research, the broader class of pyridine derivatives has been a significant focus in the development of anticancer agents that target microtubule dynamics. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, is essential for the formation of the mitotic spindle during cell division. Disruption of this process can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death). ekb.eg

Several novel pyridine derivatives have been designed and synthesized to act as microtubule polymerization inhibitors. nih.govtandfonline.com These compounds often work by binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. tandfonline.comworktribe.com This mechanism is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules.

One study detailed a series of indole-based nih.govtandfonline.comworktribe.comtriazolo[4,3-a]pyridine derivatives as potent microtubule polymerization inhibitors. nih.gov A leading compound from this series, featuring a N-methyl-5-indolyl substituent, demonstrated remarkable antiproliferative activity with IC₅₀ values ranging from 15 to 69 nM against various cancer cell lines and inhibited tubulin polymerization with an IC₅₀ value of 1.64 μM. nih.gov Further investigation revealed that this compound disrupted the microtubule network within cells, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov

Another research effort focused on pyridine-chalcone derivatives as microtubule-destabilizing agents. A representative compound from this series, 16f , exhibited potent antiproliferative activity with IC₅₀ values between 0.023 and 0.045 μM across a panel of cancer cell lines. worktribe.com Mechanistic studies confirmed that 16f inhibited microtubule polymerization by binding to the colchicine site on tubulin, with a tubulin polymerization inhibition IC₅₀ value of 2.08 μM. worktribe.com

Furthermore, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were developed as cis-restricted analogues of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor. One of the most active compounds, 9p , displayed potent antiproliferative activity with IC₅₀ values ranging from 0.047 to 0.90 μM and effectively inhibited tubulin polymerization. tandfonline.com

The structural characteristics of this compound, specifically the substituted pyridine ring, place it within the broad chemical space of compounds that have been shown to interact with tubulin. The presence of the hydroxyl group and the alkyl substituents (ethyl and methyl) could influence its binding affinity to biological targets, including tubulin. However, without direct experimental evidence, its role as a microtubule inhibitor remains speculative but is an area of potential interest for future research.

Table 1: Examples of Pyridine Derivatives as Microtubule Polymerization Inhibitors

| Compound Class | Specific Compound | Target Cancer Cell Lines | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference |

| Indole-based nih.govtandfonline.comworktribe.comtriazolo[4,3-a]pyridines | Compound 12d | HeLa, A549, MCF-7, HCT116 | 0.015 - 0.069 | 1.64 | nih.gov |

| Pyridine-Chalcone Derivatives | Compound 16f | Various | 0.023 - 0.045 | 2.08 | worktribe.com |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | HeLa, MCF-7, A549 | 0.047 - 0.90 | Concentration-dependent inhibition | tandfonline.com |

| Pyridine Heterocyclic Hybrids | Compound 3b | Huh-7, A549, MCF-7 | 6.13 - 15.54 | 4.03 | nih.gov |

The pyridine nucleus is a fundamental scaffold in a vast number of compounds exhibiting a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties. The antimicrobial mechanisms of pyridine derivatives are diverse and depend on the specific substitutions on the pyridine ring.

One of the primary mechanisms of action is the inhibition of essential microbial enzymes. For instance, some pyridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids in microbes. By inhibiting DHFR, these compounds disrupt microbial growth and replication. ekb.eg